Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.
Preparation Methods
The synthesis of ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid to yield the desired 7-difluoromethyl derivatives . For industrial production, the process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acetic acid, trifluoroacetic acid, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in DNA replication, making it effective against rapidly dividing cancer cells . Additionally, it can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical properties. The presence of the difluoromethyl group in this compound enhances its metabolic stability and binding affinity to biological targets, making it a unique and valuable compound for research and development .
Properties
Molecular Formula |
C10H9F2N3O3 |
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Molecular Weight |
257.19 g/mol |
IUPAC Name |
ethyl 7-(difluoromethyl)-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H9F2N3O3/c1-2-18-10(17)5-4-13-15-6(8(11)12)3-7(16)14-9(5)15/h3-4,8H,2H2,1H3,(H,14,16) |
InChI Key |
RHSKVWWSOTWPGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NC(=O)C=C(N2N=C1)C(F)F |
Origin of Product |
United States |
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